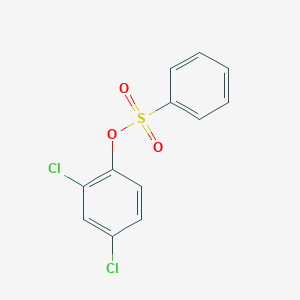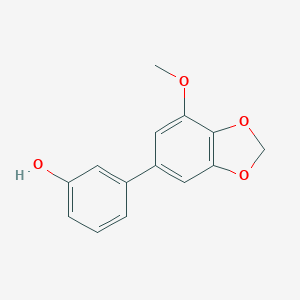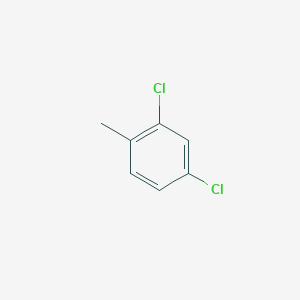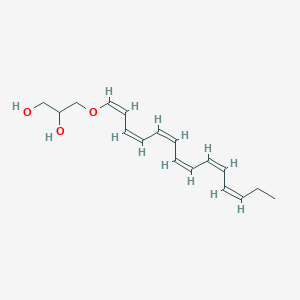
Fecahexaene-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fecahexaene-14 is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the hexaene family of compounds, which are known for their unique chemical and physical properties. Fecahexaene-14 has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of Fecahexaene-14 is not fully understood, but it is believed to involve the transfer of energy from excited states of the compound to nearby molecules. This transfer of energy can lead to the activation of other molecules, such as photosensitizers in photodynamic therapy.
Efectos Bioquímicos Y Fisiológicos
Fecahexaene-14 has been shown to have minimal toxicity and low cellular uptake, making it a safe and effective tool for scientific research. In addition, Fecahexaene-14 has been shown to have good solubility in a variety of solvents, making it easy to work with in the lab.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fecahexaene-14 in lab experiments include its high quantum yields, good photostability, and low toxicity. However, one limitation of using Fecahexaene-14 is its low cellular uptake, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for research on Fecahexaene-14. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, there is potential for the development of new applications for Fecahexaene-14 in areas such as drug delivery and molecular imaging. Finally, further research is needed to fully understand the mechanism of action and physiological effects of Fecahexaene-14.
Métodos De Síntesis
Fecahexaene-14 can be synthesized using a variety of methods, including the Wittig reaction, the Corey-Fuchs reaction, and the McMurry coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Corey-Fuchs reaction involves the reaction of an aldehyde or ketone with a fluorinated phosphonium ylide to form an alkene. The McMurry coupling reaction involves the reaction of two ketones or aldehydes with a titanium reagent to form an alkene.
Aplicaciones Científicas De Investigación
Fecahexaene-14 has been used in a variety of scientific research applications, including studies of photosynthesis, fluorescence imaging, and photodynamic therapy. Fecahexaene-14 has been shown to have high quantum yields and good photostability, making it a valuable tool for fluorescence imaging. In addition, Fecahexaene-14 has been shown to have potential applications in photodynamic therapy, a treatment that uses light to activate a photosensitizer and kill cancer cells.
Propiedades
Número CAS |
127072-58-6 |
|---|---|
Nombre del producto |
Fecahexaene-14 |
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-[(1Z,3Z,5Z,7Z,9Z,11Z)-tetradeca-1,3,5,7,9,11-hexaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h3-14,17-19H,2,15-16H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11-,14-13- |
Clave InChI |
OCMYJNQOMOQOQM-KDGSQEETSA-N |
SMILES isomérico |
CC/C=C\C=C/C=C\C=C/C=C\C=C/OCC(CO)O |
SMILES |
CCC=CC=CC=CC=CC=CC=COCC(CO)O |
SMILES canónico |
CCC=CC=CC=CC=CC=CC=COCC(CO)O |
Sinónimos |
FECAHEXAENE-14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



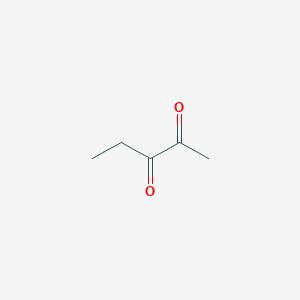
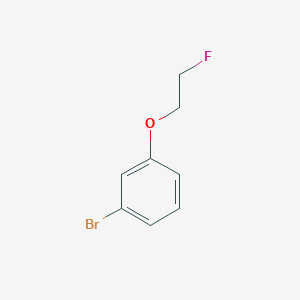
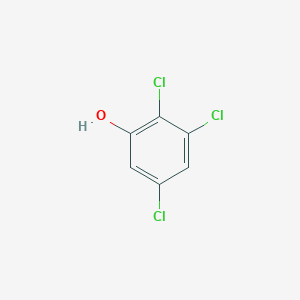
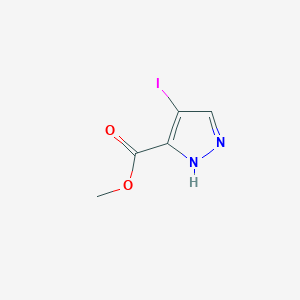
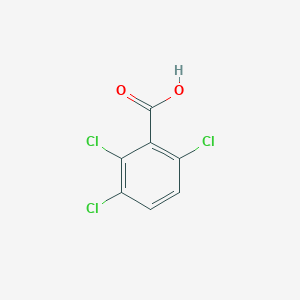
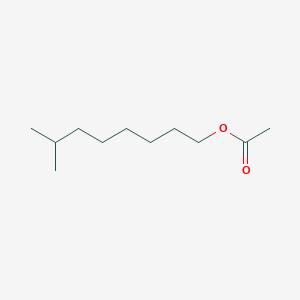
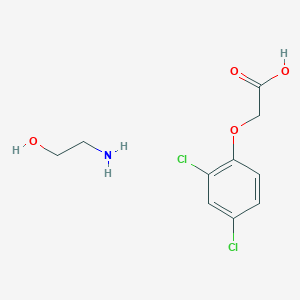
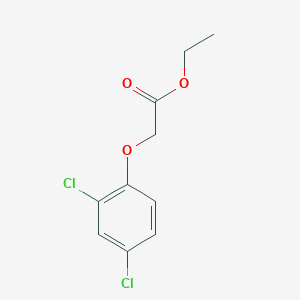
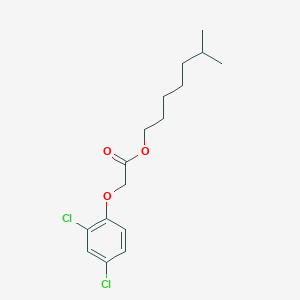
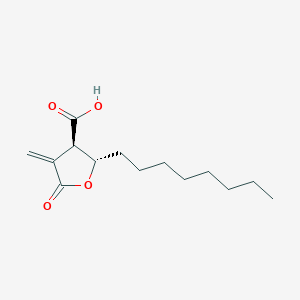
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
